molecular formula C28H36ClFN2O B12542490 2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide CAS No. 142720-25-0

2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide

Cat. No.: B12542490
CAS No.: 142720-25-0
M. Wt: 471.0 g/mol
InChI Key: PTGATLWXYMGNRM-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

142720-25-0

Molecular Formula

C28H36ClFN2O

Molecular Weight

471.0 g/mol

IUPAC Name

2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide

InChI

InChI=1S/C28H36ClFN2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-22(29)13-16-26(24)31-28(25)21-11-14-23(30)15-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3

InChI Key

PTGATLWXYMGNRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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